2,5-Dimethyl-2,5-bis(2-ethylhexanoylperoxy)hexane
Overview
Description
2,5-Dimethyl-2,5-bis(2-ethylhexanoylperoxy)hexane is an organic peroxide compound with the molecular formula C24H46O6. It is commonly used as a radical initiator in polymerization reactions due to its ability to decompose and generate free radicals. This compound is a colorless, oily liquid with a slight mint odor and is known for its instability and tendency to decompose, releasing oxygen .
Preparation Methods
2,5-Dimethyl-2,5-bis(2-ethylhexanoylperoxy)hexane can be synthesized through the reaction of 2-ethylhexanoic acid with hydrogen peroxide. The reaction typically requires careful control of temperature and pH to ensure the formation of the desired peroxide compound. Industrial production methods involve the use of specialized equipment to handle the reactive and potentially hazardous nature of the compound .
Chemical Reactions Analysis
2,5-Dimethyl-2,5-bis(2-ethylhexanoylperoxy)hexane primarily undergoes decomposition reactions to generate free radicals. These radicals can initiate polymerization reactions, making the compound valuable in the production of polymers and copolymers. The decomposition can be triggered by heat, light, or the presence of certain catalysts. The major products formed from these reactions are typically polymers with well-defined structures and properties .
Scientific Research Applications
2,5-Dimethyl-2,5-bis(2-ethylhexanoylperoxy)hexane is widely used in scientific research, particularly in the fields of polymer chemistry and materials science. It serves as a radical initiator in the synthesis of various polymers, including polyethylene copolymers and polyethylene rubbers. Additionally, it is used in the synthesis of heterocyclic boron compounds and other specialized materials. Its ability to generate free radicals makes it a valuable tool in studying radical polymerization mechanisms and developing new polymerization techniques .
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-2,5-bis(2-ethylhexanoylperoxy)hexane involves its decomposition to form free radicals. These radicals can initiate chain reactions in polymerization processes, leading to the formation of long polymer chains. The compound’s ability to generate radicals is due to the presence of the peroxide groups, which can easily break down under appropriate conditions, releasing oxygen and forming reactive radical species .
Comparison with Similar Compounds
2,5-Dimethyl-2,5-bis(2-ethylhexanoylperoxy)hexane is similar to other organic peroxides, such as tert-butyl hydroperoxide and benzoyl peroxide. it is unique in its structure, which includes two 2-ethylhexanoylperoxy groups attached to a dimethylhexane backbone. This structure provides specific reactivity and stability characteristics that make it suitable for certain applications. Similar compounds include 2,5-Dimethyl-2,5-bis(tert-butylperoxy)hexane and 2,5-Dimethyl-2,5-di(2-ethylhexanoylperoxy)hexane .
Properties
IUPAC Name |
[5-(2-ethylhexanoylperoxy)-2,5-dimethylhexan-2-yl] 2-ethylhexaneperoxoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H46O6/c1-9-13-15-19(11-3)21(25)27-29-23(5,6)17-18-24(7,8)30-28-22(26)20(12-4)16-14-10-2/h19-20H,9-18H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUIBLDFFVYKUAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)OOC(C)(C)CCC(C)(C)OOC(=O)C(CC)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46O6 | |
Record name | 2,5-DIMETHYL-2,5-DI-(2-ETHYLHEXANOYLPEROXY)HEXANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3265 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90864350 | |
Record name | 2,5-Dimethyl-2,5-bis(2-ethylhexanoylperoxy)hexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90864350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Hexaneperoxoic acid, 2-ethyl-, OO1,OO1'-(1,1,4,4-tetramethyl-1,4-butanediyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
13052-09-0 | |
Record name | 2,5-DIMETHYL-2,5-DI-(2-ETHYLHEXANOYLPEROXY)HEXANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3265 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Hexaneperoxoic acid, 2-ethyl-, OO1,OO1′-(1,1,4,4-tetramethyl-1,4-butanediyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13052-09-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,5-dimethylhexane-2,5-diylbis(2-(ethylperoxy)hexanoate) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013052090 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexaneperoxoic acid, 2-ethyl-, OO1,OO1'-(1,1,4,4-tetramethyl-1,4-butanediyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,5-Dimethyl-2,5-bis(2-ethylhexanoylperoxy)hexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90864350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,4,4-tetramethylbutane-1,4-diyl bis(2-ethylperoxyhexanoate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.653 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,5-DIMETHYL-2,5-BIS(2-ETHYLHEXANOYLPEROXY)HEXANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10N88F7673 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
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